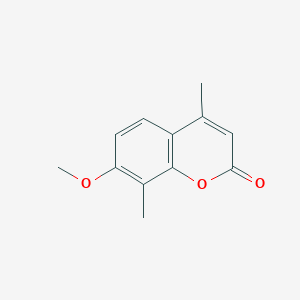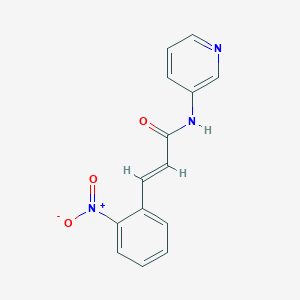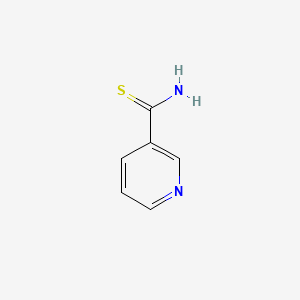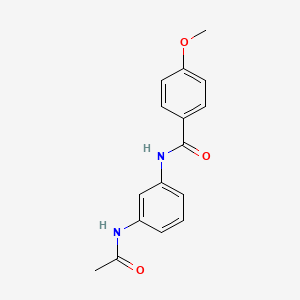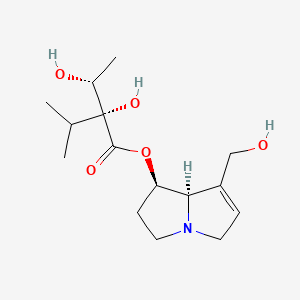
Isolycopsamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isolycopsamine is a member of pyrrolizines.
Scientific Research Applications
Ethical Framework for Research Biopsies in Oncology Clinical Trials
Research biopsies, distinct from clinical biopsies, are performed for scientific purposes to enhance the understanding of cancer biology and drug action. The American Society of Clinical Oncology's ethical framework provides guidance on including research biopsies in trials, crucial for drug development and treatment improvements (Levit et al., 2019).
Effect of Maillard Reaction on Peanut Allergen and Cancer Cells
The study explores how the Maillard reaction (MR) alters the biochemical properties of the peanut allergen Ara h 1 and its interaction with human colon cancer cells. This has implications for understanding how food processing impacts allergenicity and cellular responses in cancer research (Teodorowicz et al., 2013).
Dendritic Glycopolymers for Biomedical Applications
Dendritic glycopolymers based on polyamine scaffolds show potential in drug delivery systems for gene transfection and as therapeutics in neurodegenerative diseases. The review highlights the role of individual sugar units in these dendritic structures, influencing biological targeting and reducing toxicity (Appelhans et al., 2015).
Role of Polyamines and Antimetabolites in Clinical Medicine
Polyamines and their antimetabolites are gaining recognition in clinical medicine. Their potential applications range from treating malignancies and skin diseases to impacting cell differentiation and antiparasitic properties, revealing a multidisciplinary approach to medical treatment (Jänne et al., 1983).
Isomaltose: Functions and Metabolic Fate
Isomaltose, a disaccharide, exhibits antimicrobial activity, biodegradability, and non-toxicity. It is used in food, biochemistry, and pharmaceutical industries as a prebiotic molecule and a precursor metabolite. This study predicts its metabolic fate and identifies future research areas for its application (Fatoki et al., 2018).
Molecular Mechanisms and Biomedical Applications of Glucosamine
Glucosamine, a naturally occurring amino sugar, has pharmacological effects beyond osteoarthritis relief, including anti-oxidant and anti-inflammatory activities. Its function, primarily through modulating inflammatory responses, opens up new therapeutic applications in treating cardiovascular disease, neurological deficits, skin disorders, and cancer (Dalirfardouei et al., 2016).
Isoprostanes as Biomarkers and Mediators of Oxidative Stress
Isoprostanes, generated by free radical-induced peroxidation of arachidonic acid, are key biomarkers and mediators of oxidative stress in various diseases. They offer insights into the clinical pharmacology of antioxidants and have significant roles in medical research (Milne et al., 2015).
properties
CAS RN |
6224-43-7 |
|---|---|
Product Name |
Isolycopsamine |
Molecular Formula |
C15H25NO5 |
Molecular Weight |
299.36 g/mol |
IUPAC Name |
[(1R,8R)-7-(hydroxymethyl)-2,3,5,8-tetrahydro-1H-pyrrolizin-1-yl] (2R)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate |
InChI |
InChI=1S/C15H25NO5/c1-9(2)15(20,10(3)18)14(19)21-12-5-7-16-6-4-11(8-17)13(12)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12-,13-,15-/m1/s1 |
InChI Key |
OMMHYUSJYAJBDU-BPGGGUHBSA-N |
Isomeric SMILES |
C[C@H]([C@](C(C)C)(C(=O)O[C@@H]1CCN2[C@@H]1C(=CC2)CO)O)O |
SMILES |
CC(C)C(C(C)O)(C(=O)OC1CCN2C1C(=CC2)CO)O |
Canonical SMILES |
CC(C)C(C(C)O)(C(=O)OC1CCN2C1C(=CC2)CO)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




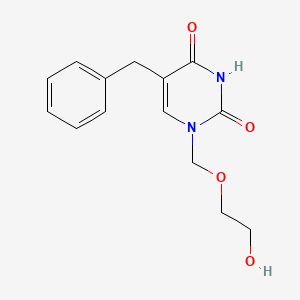
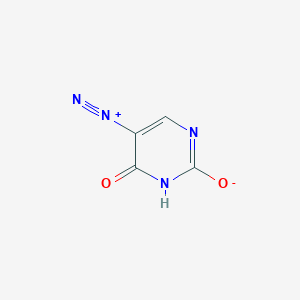
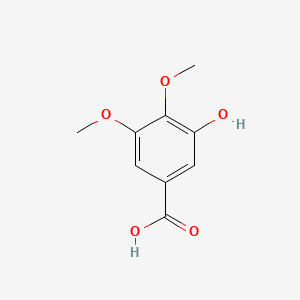


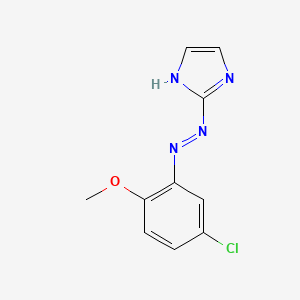
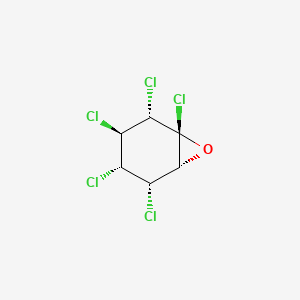
![Tetrazolo[1,5-a]pyrimidine](/img/structure/B1219648.png)
